molecular formula C9H5N3OS B1311768 3-(5-Mercapto-1,3,4-oxadiazol-2-yl)benzonitrile CAS No. 203268-77-3

3-(5-Mercapto-1,3,4-oxadiazol-2-yl)benzonitrile

Cat. No.: B1311768
CAS No.: 203268-77-3
M. Wt: 203.22 g/mol
InChI Key: WGDXWQZBXRKGBU-UHFFFAOYSA-N
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Description

3-(5-Mercapto-1,3,4-oxadiazol-2-yl)benzonitrile is a chemical compound with the molecular formula C9H5N3OS. It is characterized by the presence of a mercapto group attached to an oxadiazole ring, which is further connected to a benzonitrile moiety.

Biochemical Analysis

Biochemical Properties

3-(5-Mercapto-1,3,4-oxadiazol-2-yl)benzonitrile plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been shown to interact with enzymes such as tyrosine kinases and cathepsin K, influencing their activity. The mercapto group in the compound allows it to form covalent bonds with the active sites of these enzymes, leading to inhibition or activation depending on the context . Additionally, this compound can interact with proteins involved in oxidative stress responses, such as superoxide dismutase and heme oxygenase, enhancing their activity and contributing to its antioxidant properties .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and cancer. For instance, it can inhibit the NF-κB pathway, reducing the expression of pro-inflammatory cytokines . In cancer cells, this compound has been shown to induce apoptosis by activating caspases and increasing the expression of pro-apoptotic genes . Additionally, it affects cellular metabolism by modulating the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, forming covalent bonds that lead to enzyme inhibition or activation . This compound also influences gene expression by modulating transcription factors such as NF-κB and Nrf2, leading to changes in the expression of genes involved in inflammation, oxidative stress, and apoptosis . Furthermore, this compound can act as a radical scavenger, neutralizing reactive oxygen species and protecting cells from oxidative damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that it can maintain its biological activity for extended periods, making it suitable for chronic treatment studies . Its effects on cellular function can vary over time, with some studies reporting a gradual decrease in efficacy due to cellular adaptation mechanisms .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, it has been shown to exert anti-inflammatory and antioxidant effects without significant toxicity . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . The therapeutic window for this compound is relatively narrow, and careful dose optimization is required to maximize its benefits while minimizing potential side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes biotransformation primarily through oxidation and conjugation reactions . The mercapto group can be oxidized to form disulfides, while the oxadiazole ring can undergo hydroxylation and subsequent conjugation with sulfate or glucuronic acid . These metabolic processes are mediated by enzymes such as cytochrome P450 and UDP-glucuronosyltransferases .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . It can bind to albumin in the bloodstream, facilitating its distribution to various tissues . Additionally, it can be taken up by cells through active transport mechanisms involving specific transporters . Once inside the cells, it can accumulate in specific organelles, influencing its localization and activity .

Subcellular Localization

The subcellular localization of this compound is critical for its function. It has been found to localize in the cytoplasm and mitochondria, where it can interact with various biomolecules . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments . In the mitochondria, it can modulate the activity of enzymes involved in oxidative phosphorylation and apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Mercapto-1,3,4-oxadiazol-2-yl)benzonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of a hydrazide with carbon disulfide in the presence of a base, followed by cyclization to form the oxadiazole ring. The reaction conditions often involve heating and the use of solvents such as ethanol or dimethylformamide .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-(5-Mercapto-1,3,4-oxadiazol-2-yl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Properties

IUPAC Name

3-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3OS/c10-5-6-2-1-3-7(4-6)8-11-12-9(14)13-8/h1-4H,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGDXWQZBXRKGBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=NNC(=S)O2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00435636
Record name 3-(5-mercapto-1,3,4-oxadiazol-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00435636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203268-77-3
Record name 3-(5-mercapto-1,3,4-oxadiazol-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00435636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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